molecular formula C15H14BrN3O B5649996 3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5649996
M. Wt: 332.19 g/mol
InChI Key: QZSMSLUDQYVTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5,7-dimethylpyrazole with 4-methoxybenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium catalysts: Used in coupling reactions.

    Organic solvents: Dichloromethane, ethanol, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell signaling, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Uniqueness

The presence of both bromine and methoxyphenyl groups in 3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-9-8-10(2)19-15(17-9)13(16)14(18-19)11-4-6-12(20-3)7-5-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMSLUDQYVTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.